Cyclohexyl Ramipril-d3 Analogue

Regulatory impurity profiling Pharmacopoeial compliance ANDA/DMF submission

Cyclohexyl Ramipril-d3 Analogue (Labelled Ramipril Impurity C-d3) is a stable isotope-labeled derivative of Ramipril EP Impurity C (also designated Ramipril USP Related Compound C), incorporating three deuterium atoms into the cyclohexyl-substituted octahydrocyclopenta[b]pyrrole-2-carboxylic acid scaffold. With a molecular formula of C₂₃H₃₅D₃N₂O₅ and molecular weight of 425.58 Da, this compound serves as a mass spectrometry-differentiated internal standard specifically matched to the pharmacopoeially specified impurity C of the ACE inhibitor ramipril.

Molecular Formula C₂₃H₃₅D₃N₂O₅
Molecular Weight 425.58
Cat. No. B1164331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexyl Ramipril-d3 Analogue
Synonyms2S,3aS,6aS)-1-[(2S)-2-[[(1S)-3-Cyclohexyl-1-(ethoxycarbonyl)propyl]amino]-1-oxopropyl-d3]octahydrocyclopenta[b]pyrrole-2-carboxylic Acid;  [2S-[1[R*(R*)],2α,3aβ,6aβ]]-1-[2-[[3-Cyclohexyl-1-(ethoxycarbonyl)propyl]amino]-1-oxopropyl-d3]octahydrocyclopen
Molecular FormulaC₂₃H₃₅D₃N₂O₅
Molecular Weight425.58
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohexyl Ramipril-d3 Analogue — Deuterated Ramipril EP Impurity C Internal Standard for LC-MS/MS Quantification


Cyclohexyl Ramipril-d3 Analogue (Labelled Ramipril Impurity C-d3) is a stable isotope-labeled derivative of Ramipril EP Impurity C (also designated Ramipril USP Related Compound C), incorporating three deuterium atoms into the cyclohexyl-substituted octahydrocyclopenta[b]pyrrole-2-carboxylic acid scaffold [1]. With a molecular formula of C₂₃H₃₅D₃N₂O₅ and molecular weight of 425.58 Da, this compound serves as a mass spectrometry-differentiated internal standard specifically matched to the pharmacopoeially specified impurity C of the ACE inhibitor ramipril [2]. Its primary utility lies in isotope dilution LC-MS/MS methods for regulatory impurity profiling, where the +3 Da mass shift enables unambiguous discrimination from the non-deuterated impurity C (MW 422.56) and from ramipril API (MW 416.52) [1][2].

Why Ramipril-d5 or Generic Deuterated Ramipril Analogs Cannot Substitute for Cyclohexyl Ramipril-d3 in Pharmacopoeial Impurity C Analysis


Substituting a generic deuterated ramipril analog such as Ramipril-d5 for Cyclohexyl Ramipril-d3 in impurity C quantification introduces systematic analytical error. Ramipril-d5 is structurally matched to the ramipril API (C₂₃H₃₂N₂O₅ with a phenyl substituent; MW 416.52 unlabeled, ~421.5 labeled), whereas Cyclohexyl Ramipril-d3 is structurally matched to Impurity C, which bears a cyclohexyl group in place of the phenyl ring of ramipril [1]. Chromatographically, Impurity C elutes with a relative retention time (RRT) of approximately 1.5 relative to ramipril (RRT 1.0) under both USP and BP conditions [2][3]. More critically, Impurity C exhibits a relative response factor (RRF) of 1.63 versus ramipril by HPLC-UV, necessitating a correction factor of 2.5 for accurate quantification when using non-deuterated calibrants [4]. Using a non-structurally matched internal standard in LC-MS/MS bypasses this correction requirement but incurs a precision penalty: published metabolomics data demonstrate that non-matching internal standards increase median between-run CV by 2.9–10.7 percentage points compared to matching SIL-IS [5]. Thus, only a deuterated analog that is structurally identical to Impurity C — i.e., Cyclohexyl Ramipril-d3 — can serve as a true matching internal standard for this specific impurity.

Quantitative Differentiation Evidence: Cyclohexyl Ramipril-d3 vs. Closest Analogs and Alternatives


Pharmacopoeial Identity: Cyclohexyl Ramipril-d3 Matches a Named EP/USP Specified Impurity, Unlike Generic Ramipril-d5

Cyclohexyl Ramipril-d3 is the deuterated analog of Ramipril EP Impurity C / USP Related Compound C, a specified impurity explicitly named and limited in both the European Pharmacopoeia and United States Pharmacopeia monographs for ramipril [1][2]. The non-deuterated impurity C has a chromatographic relative retention time (RRT) of 1.5 relative to ramipril under USP conditions and approximately 1.5 under BP conditions [1][2]. In contrast, Ramipril-d5 is the deuterated analog of the ramipril API itself (RRT 1.0) and is not structurally matched to Impurity C — the phenyl group in ramipril-d5 is replaced by a cyclohexyl group in Cyclohexyl Ramipril-d3, resulting in distinct chromatographic and mass spectrometric behavior [3]. This regulatory-named identity means Cyclohexyl Ramipril-d3 is the only deuterated internal standard directly applicable for pharmacopoeial impurity C quantification in ANDA and DMF submissions.

Regulatory impurity profiling Pharmacopoeial compliance ANDA/DMF submission

Relative Response Factor (RRF) Discrepancy: Impurity C Requires a 2.5× Correction Factor in HPLC-UV, Which Deuterated Internal Standard LC-MS/MS Circumvents

The non-deuterated Ramipril EP Impurity C exhibits a relative response factor (RRF) of 1.63 compared to ramipril (RRF = 1.0) when analyzed by HPLC-UV at 210 nm [1]. Consequently, regulatory HPLC methods mandate a conversion (correction) factor of 2.5 to calculate the content of impurity C from its peak area, introducing potential systematic error if the correction factor is inconsistently applied across laboratories [2]. In an LC-MS/MS method employing Cyclohexyl Ramipril-d3 as the matching deuterated internal standard via isotope dilution, this correction factor dependency is eliminated: the analyte-to-internal-standard peak area ratio inherently accounts for differential ionization efficiency because the deuterated analog co-elutes with (or closely tracks) the unlabeled impurity C and experiences nearly identical matrix effects and extraction recovery [3]. Published cross-platform metabolomics data quantify this advantage: matching SIL-IS yields median between-run CV of 2.7–5.9%, whereas non-matching internal standards increase CV by 2.9–10.7 percentage points [4].

HPLC method validation Correction factor elimination Quantitative accuracy

Mass Spectrometric Selectivity: +3 Da Mass Shift Provides Unambiguous SRM/MRM Discrimination from Non-Deuterated Impurity C and Ramipril API

Cyclohexyl Ramipril-d3 (MW 425.58 Da) provides a +3 Da mass shift relative to the non-deuterated Ramipril Impurity C (MW 422.56 Da), and a +9 Da shift relative to ramipril API (MW 416.52 Da) [1][2]. This mass difference is sufficient to establish unique multiple reaction monitoring (MRM) transitions for the internal standard that do not cross-talk with the unlabeled impurity C or the parent drug. In contrast, Ramipril-d5 (MW ~421.5 Da) differs from ramipril API by +5 Da but from Impurity C by only approximately −1 Da in terms of the cyclohexyl-vs-phenyl mass difference, creating potential isotopic overlap in complex matrices [3]. The three-deuterium labeling strategy on the cyclohexyl-substituted scaffold ensures that the internal standard's precursor ion and product ions are shifted by a minimum of 3 m/z units from the unlabeled target, exceeding the typically required ≥3 Da mass difference for reliable SRM discrimination in triple quadrupole MS .

LC-MS/MS method development MRM transition selectivity Isotopic interference avoidance

HPLC Retention Time Differentiation: Impurity C Elutes at RRT 1.5 vs. Ramipril, Enabling Distinct Chromatographic Resolution for Method Development

Under validated HPLC conditions for ramipril related substances, Impurity C exhibits a retention time of 15.1 min compared to ramipril at 13.8 min (on an Inertsil ODS-3 column with gradient elution), corresponding to a relative retention time (RRT) of approximately 1.09 in that specific system [1]. Under USP pharmacopoeial conditions, the RRT of Ramipril Related Compound C is specified as approximately 1.5 relative to ramipril (RRT 1.0), with Related Compound B at ~1.3 and Related Compound D at ~1.6 [2]. Under BP conditions, impurity C RRT is also about 1.5 [3]. This chromatographic separation is critical: the deuterated Cyclohexyl Ramipril-d3, being structurally identical to impurity C, will exhibit the same retention behavior (within the slight deuterium isotope effect shift of typically 0.01–0.03 min), enabling accurate retention time matching for peak identification in complex pharmaceutical matrices [4].

Chromatographic method development Retention time mapping Impurity resolution

LOD/LOQ Performance of Impurity C in Validated HPLC Methods: Foundational Sensitivity Benchmarks for LC-MS/MS Method Transfer Using the Deuterated Analog

A validated green HPLC method for ramipril tablet quality control established the limit of detection (LOD) for Impurity C at approximately 0.037% (expressed as percentage of the ramipril peak) and the limit of quantification (LOQ) at approximately 0.213%, meeting the acceptance criterion of LOD ≤ 0.15% [1]. The method demonstrated a linear range of 0.30–7.23 μg/mL for impurity C (equivalent to an admixture content of 0.06–1.45%) with accuracy (recovery) of 95.1–105.7% and RSD below 4.0% [1]. These HPLC-UV performance parameters define the baseline sensitivity requirements that any LC-MS/MS method using Cyclohexyl Ramipril-d3 as an internal standard must meet or exceed. Published LC-MS/MS methods for ramipril using deuterated internal standards (e.g., Ramipril-d5) have achieved LLOQs of 0.125–0.5 ng/mL in human plasma, representing approximately a 600- to 2400-fold sensitivity improvement over the HPLC-UV LOQ for impurity C when expressed as absolute concentration [2]. While direct LOD/LOQ data for Cyclohexyl Ramipril-d3 in a validated LC-MS/MS method are not publicly available, the established HPLC benchmarks for the non-deuterated impurity provide the quantitative framework against which MS-based methods using the deuterated analog are developed and validated.

Method sensitivity Limit of detection Trace impurity quantification

Deuterium Isotope Effect Awareness: Cyclohexyl Ramipril-d3 Retention Time Slightly Precedes Non-Deuterated Impurity C, Requiring MRM Transition Verification

Deuterated internal standards universally exhibit slightly shorter reversed-phase HPLC retention times than their non-deuterated counterparts, with literature reports consistently documenting shifts of 0.01–0.03 minutes [1]. This phenomenon arises from the deuterium isotope effect: C–D bonds are shorter and less polarizable than C–H bonds, resulting in subtly altered lipophilicity and earlier elution [2]. Critically, when this retention time difference coincides with regions of changing ion suppression in the LC effluent, the deuterated IS may experience a different degree of matrix effect than the unlabeled analyte, potentially biasing quantification. A systematic study demonstrated that deuterated (²H) SIL-IS generated negatively biased urinary results of −38.4% compared to ¹³C-labeled IS in one analyte, underscoring the importance of verifying co-elution and matrix effect profiles for each specific analyte/IS pair [3]. For Cyclohexyl Ramipril-d3, this means that MRM transition and retention time verification must be performed under the specific chromatographic conditions of the method, and the potential for differential matrix effects must be assessed during validation — a consideration that applies equally to all deuterated IS but is particularly relevant given the distinct chromatographic behavior of impurity C (RRT ~1.5) relative to ramipril.

Deuterium isotope effect Retention time shift Matrix effect compensation

Optimal Deployment Scenarios for Cyclohexyl Ramipril-d3 Analogue in Pharmaceutical Analysis and Impurity Profiling


Regulatory Impurity Profiling for ANDA and DMF Submissions

Cyclohexyl Ramipril-d3 is the appropriate internal standard for quantifying Ramipril EP Impurity C / USP Related Compound C in ANDA and DMF regulatory submissions. Both the European Pharmacopoeia and United States Pharmacopeia specify Impurity C as a named impurity requiring control, with a relative retention time of ~1.5 and acceptance criteria limiting its content in drug substance and finished product [1][2]. Using the deuterated analog as a matched SIL-IS in an LC-MS/MS method eliminates the 2.5× correction factor required in HPLC-UV analysis (due to the RRF of 1.63 for impurity C vs ramipril) and provides auditable, mass-selective detection that regulatory reviewers expect for impurity identification and quantification [3][4].

LC-MS/MS Method Development and Validation for Trace-Level Impurity C Quantification

When developing a validated LC-MS/MS method for impurity C determination, Cyclohexyl Ramipril-d3 provides a +3 Da mass shift enabling unique MRM transitions with minimal isotopic cross-talk risk. The compound's chromatographic behavior (RRT ~1.5 relative to ramipril) ensures baseline resolution from the API peak, reducing ion suppression in the ESI source. Method validation should include: (a) verification of co-elution between the deuterated IS and non-deuterated impurity C within the expected 0.01–0.03 min retention time window; (b) assessment of matrix effects via post-column infusion to confirm equivalent ionization suppression between IS and analyte; and (c) establishment of LOD/LOQ values that surpass the HPLC-UV benchmarks of ~0.037% LOD and ~0.213% LOQ for impurity C [5][6].

Stability Studies and Forced Degradation Assessment of Ramipril Drug Product

Ramipril is susceptible to degradation via hydrolysis, cyclization, and oxidation pathways that can generate Impurity C among other specified degradation products. In stability-indicating methods, Cyclohexyl Ramipril-d3 serves as an ideal internal standard for tracking impurity C formation over time under ICH stress conditions (heat, humidity, acid/base hydrolysis, oxidative stress). The deuterated IS compensates for sample preparation variability and matrix effects across diverse degraded sample matrices, while its distinct mass channel prevents interference from co-eluting degradation products that may share similar UV absorption profiles [5]. Published HPLC methods have established that impurity C must be controlled to no more than 0.5% at release and throughout shelf life, making accurate quantification with a matched deuterated IS essential for regulatory compliance [3].

Pharmaceutical Quality Control and Batch Release Testing in GMP Environments

In GMP quality control laboratories, Cyclohexyl Ramipril-d3 can be integrated into routine batch release testing protocols for ramipril API and finished dosage forms. The compound's identity as the deuterated analog of a named pharmacopoeial impurity (EP Impurity C / USP Related Compound C) aligns with regulatory expectations for impurity reference standards and internal standards used in compendial testing [1][2]. Suppliers provide detailed Certificates of Analysis (COA) with characterization data meeting regulatory requirements, and products are re-tested at regular intervals to ensure ongoing quality and compliance — a critical consideration for laboratories operating under ISO/IEC 17025 or GMP quality systems . For laboratories transitioning from HPLC-UV to LC-MS/MS for impurity testing, Cyclohexyl Ramipril-d3 offers a direct path to improved sensitivity, specificity, and regulatory defensibility.

Quote Request

Request a Quote for Cyclohexyl Ramipril-d3 Analogue

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.